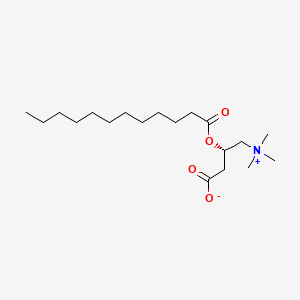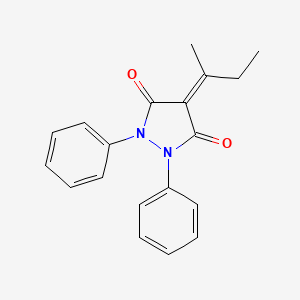
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- is a heterocyclic compound that belongs to the class of pyrazolidinediones
Vorbereitungsmethoden
The synthesis of 3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- can be achieved through several synthetic routes. One common method involves the Knoevenagel reaction of carbonyl derivatives with 3,5-pyrazolidinedione. Another approach is the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid . These methods typically require specific reaction conditions, such as the use of sodium methoxide for cyclization and the presence of glacial acetic acid for condensation reactions .
Analyse Chemischer Reaktionen
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkaline hydrogen peroxide for epoxidation and aryldiazonium salts for azo coupling . The major products formed from these reactions include oxiranes and arylazo derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has found extensive applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various derivatives, including dyes and pharmaceuticals . In biology and medicine, it has been studied for its anti-inflammatory properties and potential use in veterinary medicine . Additionally, it has applications in the development of color photography sensitizers and analytical procedures involving metal chelate dye structures .
Wirkmechanismus
The mechanism of action of 3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- involves its interaction with molecular targets and pathways. As a nonsteroidal anti-inflammatory drug (NSAID), it exerts its effects by inhibiting the production of prostaglandins, which are involved in inflammation and pain . This inhibition is achieved through the reduction of prostaglandin H and prostacyclin production .
Vergleich Mit ähnlichen Verbindungen
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- can be compared with other similar compounds, such as 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione (phenylbutazone) and 4-(2-butanylidene)-1,2-diphenyl-3,5-pyrazolidinedione . These compounds share similar structural features but differ in their specific substituents and applications. For example, phenylbutazone is widely used as an anti-inflammatory drug, while 4-(2-butanylidene)-1,2-diphenyl-3,5-pyrazolidinedione has applications in dye synthesis .
Eigenschaften
CAS-Nummer |
26485-82-5 |
|---|---|
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-butan-2-ylidene-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H18N2O2/c1-3-14(2)17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
DNDYNVXYUBUZFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)

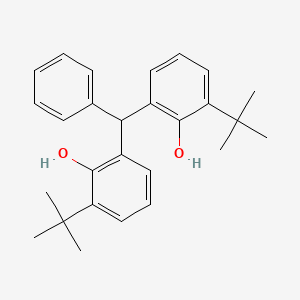
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
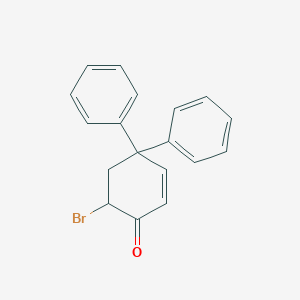

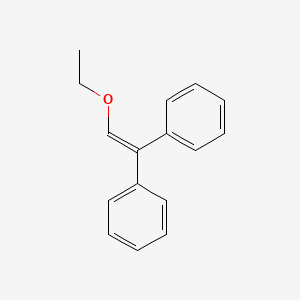


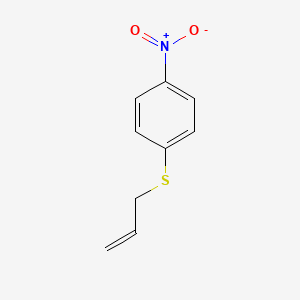
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)
